molecular formula C21H13FO2 B12630043 6-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one CAS No. 920286-93-7

6-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B12630043
CAS No.: 920286-93-7
M. Wt: 316.3 g/mol
InChI Key: WSVQSCPATULGSQ-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by the presence of a fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one typically involves the condensation of 4-fluorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of a chalcone intermediate, which then undergoes cyclization to form the final flavonoid structure.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroflavonoids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavonoids.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a candidate for studying cellular processes and disease mechanisms.

    Medicine: Its potential therapeutic effects are being explored for the treatment of conditions such as cancer and cardiovascular diseases.

    Industry: The compound can be used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The biological effects of 6-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one are primarily attributed to its ability to interact with various molecular targets and pathways. It can modulate the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. The presence of the fluorine atom enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-2-phenyl-4H-1-benzopyran-4-one
  • 6-(4-Methylphenyl)-2-phenyl-4H-1-benzopyran-4-one
  • 6-(4-Methoxyphenyl)-2-phenyl-4H-1-benzopyran-4-one

Uniqueness

The presence of the fluorine atom in 6-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one distinguishes it from other similar compounds. Fluorine can significantly alter the compound’s electronic properties, enhancing its stability, lipophilicity, and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

920286-93-7

Molecular Formula

C21H13FO2

Molecular Weight

316.3 g/mol

IUPAC Name

6-(4-fluorophenyl)-2-phenylchromen-4-one

InChI

InChI=1S/C21H13FO2/c22-17-9-6-14(7-10-17)16-8-11-20-18(12-16)19(23)13-21(24-20)15-4-2-1-3-5-15/h1-13H

InChI Key

WSVQSCPATULGSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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